6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic heterocyclic compound characterized by a complex tricyclic core structure. Its molecular architecture includes a fused bicyclic system (8.4.0.03,8) with multiple nitrogen atoms, a morpholine-ethyl substituent, and an oxolane-derived carboxamide group.
The compound’s structural determination likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation, as these are industry standards for small-molecule analysis . Its synthesis may involve multi-step organic reactions, leveraging morpholine and oxolane precursors to install the respective substituents.
Properties
IUPAC Name |
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O4/c1-16-4-2-6-30-21(16)27-22-19(24(30)32)14-18(23(31)26-15-17-5-3-11-34-17)20(25)29(22)8-7-28-9-12-33-13-10-28/h2,4,6,14,17,25H,3,5,7-13,15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTLCPKKUHKBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of various functional groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Morpholine and Oxolane Moieties : The morpholine-ethyl group enhances solubility and membrane permeability, a feature shared with cephalosporins (e.g., compounds) that utilize heterocycles for bioavailability .
- Tricyclic Core : The 1,7,9-triazatricyclo system is distinct from β-lactams () but may mimic kinase-inhibitory scaffolds seen in synthetic anticancer agents.
- Bioactivity Potential: While direct bioactivity data for the compound is unavailable, its structural resemblance to cephalosporins () and anti-H. pylori agents () suggests possible antimicrobial or enzyme-inhibitory roles .
Methodological Comparisons in Structural Analysis
- Crystallography : The compound’s structure determination likely parallels methods used for cephalosporins (), employing SHELX refinements and WinGX for data processing .
- Bioactivity Profiling: If tested, assays similar to those in (e.g., H. Compound 4’s MIC50 of 72 µM () provides a benchmark for comparison .
Functional Group Interactions
- Morpholine vs. Tetrazole () : Morpholine’s electron-rich nitrogen may enhance hydrogen bonding versus tetrazole’s aromatic acidity, impacting target selectivity .
- Oxolane vs. Thiadiazole () : Oxolane’s ether oxygen offers conformational rigidity, whereas thiadiazole-thioether groups () contribute to metalloenzyme inhibition .
Biological Activity
The compound 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and various functional groups. This article delves into its biological activity, potential applications in pharmacology, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 378.42 g/mol. Its intricate structure includes a triazatricyclo framework combined with a morpholine group, suggesting potential interactions with various biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.42 g/mol |
| Functional Groups | Imino, oxo, morpholine |
| Structural Framework | Triazatricyclo |
Biological Activity
Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Research has shown that compounds similar to this one may possess antimicrobial properties. For instance, the presence of the morpholine group is associated with enhanced interactions with microbial membranes, leading to increased permeability and subsequent antimicrobial effects.
Anticancer Potential
Several studies have highlighted the cytotoxic effects of triazatricyclo compounds against various cancer cell lines. For example:
- Study Findings : In vitro assays demonstrated that derivatives of triazatricyclo compounds inhibit cell proliferation in breast cancer and leukemia cell lines.
- Mechanism : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.
Case Studies
- Cytotoxic Effects on Cancer Cells : A study reported that related triazatricyclo compounds showed IC50 values ranging from 5 to 20 µM against different cancer cell lines (Nakamura et al., 2019) .
- Antimicrobial Testing : Another investigation revealed that derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antibiotics (Qin et al., 2018) .
Table 2: Biological Activities and IC50 Values
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Mitochondrial Targeting : Similar compounds have been shown to accumulate in mitochondria due to their lipophilic nature, leading to compromised mitochondrial integrity in cancer cells.
- Enzyme Inhibition : The structural features suggest potential for inhibiting enzymes involved in cancer progression and microbial resistance.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
